N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a substituted phenyl ring and an acetamide side chain.
Properties
IUPAC Name |
N-cyclohexyl-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-13-23-20-21(31-13)19(14-9-10-16(29-2)17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHHXKILFOJRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's complex structure includes a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclohexyl group and methoxyphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 358.43 g/mol |
| SMILES | CC(C(=O)N1C(=NN=C1SCC(=O)NC2CCCCC2))C3=CC=C(C=C3)OC(=O)C(C)C |
| InChI | InChI=1S/C18H18N4O3S |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolo[4,5-d]pyridazine moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity and Pharmacological Effects
Research has shown that this compound possesses several notable biological activities:
- Antitumor Activity : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Animal model studies have shown that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Case Studies
- In Vitro Antitumor Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Apoptotic assays indicated an increase in caspase activity, confirming the induction of programmed cell death.
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth at low micromolar concentrations. The minimum inhibitory concentration (MIC) was determined to be 10 µM for both pathogens.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():
- Substituents : 4-Chlorophenyl (acetamide side chain), 2-thienyl (7-position).
- Key Features : The thiophene ring introduces aromaticity and sulfur-mediated interactions, while the 4-chlorophenyl group enhances lipophilicity. Molecular weight: 425.91 g/mol (C₁₈H₁₅ClN₄O₂S₂) .
- Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods described for oxadiazole derivatives in .
Oxadiazole-containing derivatives (): Core Structure: 1,2,4-Oxadiazole instead of thiazolo[4,5-d]pyridazine. Substituents: Varied phenyl groups at the pyrimidine and oxadiazole positions. Key Features: Oxadiazoles are known for metabolic stability and hydrogen-bonding capabilities, contrasting with the sulfur-rich thiazolo[4,5-d]pyridazine core.
Data Table: Comparative Analysis
*Estimated based on structural similarity to .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₄S₁₀) is used to cyclize precursors into the thiazolo-pyridazin scaffold .
- Acylation : The acetamide side chain is introduced via coupling reactions using acyl chlorides or activated esters under basic conditions (e.g., NaH in DMF) .
- Substituent functionalization : The 3,4-dimethoxyphenyl and cyclohexyl groups are appended via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts or heat .
- Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid decomposition of intermediates .
Q. How is the structural identity of this compound confirmed?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the cyclohexyl group’s axial/equatorial protons show distinct splitting patterns .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological targets hypothesized for this compound?
- Answer : Based on structural analogs, potential targets include:
- Kinases : The thiazolo-pyridazin core may inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Inflammatory mediators : The dimethoxyphenyl group could modulate COX-2 or NF-κB pathways, as seen in related compounds .
- Preliminary assays should use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to quantify binding affinity .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and its analogs be resolved?
- Answer : Contradictions often arise from:
- Structural variations : Compare substituent effects using SAR tables (e.g., replacing cyclohexyl with fluorobenzyl alters lipophilicity and target selectivity) .
- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic IC₅₀ measurements) .
- Example : A compound with a thiophene analog showed 10x higher anticancer activity than the phenyl variant due to improved π-stacking in the active site .
Q. What strategies optimize the yield of the final acylation step?
- Answer : Key factors include:
- Activating agents : Use HATU or EDCI/HOBt for efficient amide bond formation, reducing side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent racemization .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (>95% purity) .
Q. How does the 3,4-dimethoxyphenyl group influence pharmacokinetic properties?
- Answer :
- Lipophilicity : The methoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Methoxy substituents resist oxidative metabolism compared to hydroxyl groups, prolonging half-life .
- In silico modeling : Use tools like SwissADME to predict absorption and CYP450 interactions .
Q. What analytical methods resolve discrepancies in NMR spectral data?
- Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing thiazole CH₂ from acetamide protons) .
- Variable temperature NMR : Resolves dynamic effects in cyclohexyl conformers .
- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
